![molecular formula C11H19N B14394201 11-Methyl-2-azaspiro[5.5]undec-8-ene CAS No. 87943-80-4](/img/structure/B14394201.png)
11-Methyl-2-azaspiro[5.5]undec-8-ene
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Overview
Description
11-Methyl-2-azaspiro[55]undec-8-ene is a chemical compound belonging to the spirocyclic family Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-2-azaspiro[5.5]undec-8-ene typically involves the cyclization of appropriate precursors. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. For instance, the starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, can be alkylated with 4-tert-butylbenzyl bromide, followed by a Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
11-Methyl-2-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated spirocyclic compounds.
Scientific Research Applications
11-Methyl-2-azaspiro[5.5]undec-8-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It can be used in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 11-Methyl-2-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and inhibition leads to the disruption of its cell wall synthesis, ultimately causing bacterial death .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
2-Azaspiro[5.5]undec-8-ene: This is a closely related compound with a similar spirocyclic framework.
Uniqueness
11-Methyl-2-azaspiro[5.5]undec-8-ene is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for specific applications.
Properties
CAS No. |
87943-80-4 |
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Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
11-methyl-2-azaspiro[5.5]undec-8-ene |
InChI |
InChI=1S/C11H19N/c1-10-5-2-3-6-11(10)7-4-8-12-9-11/h2-3,10,12H,4-9H2,1H3 |
InChI Key |
FJVZOJJCZWPJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC12CCCNC2 |
Origin of Product |
United States |
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